molecular formula C16H15NO3S2 B2650113 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide CAS No. 2379996-35-5

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide

Cat. No.: B2650113
CAS No.: 2379996-35-5
M. Wt: 333.42
InChI Key: YMRROBNSZKGTCO-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups. These functional groups are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For instance, the use of ionic liquids as a medium can facilitate the reaction at temperatures around 70–75°C for 110–120 minutes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to meet industrial standards. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.

    Furan Derivatives: Molecules such as furfural and furan-2-carboxylic acid.

    Sulfonamides: Drugs like sulfamethoxazole and sulfasalazine.

Uniqueness

What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-phenylmethanesulfonamide apart is its unique combination of furan, thiophene, and sulfonamide groups. This structural diversity allows it to participate in a broader range of chemical reactions and exhibit multiple biological activities, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,12-13-4-2-1-3-5-13)17-9-16-8-15(11-21-16)14-6-7-20-10-14/h1-8,10-11,17H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRROBNSZKGTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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